Bluensomycin

Vue d'ensemble

Description

La zolimidine, également connue sous son nom de marque Solimidin, est un médicament gastroprotecteur qui était auparavant utilisé pour le traitement des ulcères peptiques et du reflux gastro-œsophagien. Elle est basée sur le noyau imidazo[1,2-a]pyridine et contient une fonctionnalité 4-méthylsulfonylphényle .

Méthodes De Préparation

La synthèse de la zolimidine implique plusieurs voies synthétiques, notamment :

Formation de la liaison C–S : Cela implique le couplage d’halogénures d’aryle avec des sulfinates de sodium en utilisant un catalyseur de cuivre.

Formation de la liaison C–N via l’activation C–H : Cette méthode utilise des catalyseurs à base de métaux pour former le cycle imidazo[1,2-a]pyridine.

Formation de la liaison S–O et dérivation ultérieure : Cela implique la formation de groupes sulfonyle.

Hétéro-annellation déshydrogénante et cyclocondensation : Ces méthodes impliquent la formation du cycle imidazo[1,2-a]pyridine par des réactions oxydatives.

Réactions de synthèse en un pot : Ces réactions combinent plusieurs étapes en un seul récipient réactionnel pour améliorer l’efficacité.

Réactions de couplage croisé oxydantes : Ces réactions impliquent le couplage de différents groupes fonctionnels par oxydation.

Analyse Des Réactions Chimiques

La zolimidine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent des oxydants comme le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent des réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogénures et les nucléophiles.

Cyclisation : Cette réaction implique la formation d’une structure cyclique.

Applications de la recherche scientifique

La zolimidine a plusieurs applications de recherche scientifique, notamment :

Biologie : Elle est utilisée pour étudier les effets des médicaments gastroprotecteurs sur la muqueuse gastrique.

Médecine : Elle était auparavant utilisée pour le traitement des ulcères peptiques et du reflux gastro-œsophagien.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.

Applications De Recherche Scientifique

Biosynthesis and Genetic Insights

The biosynthetic gene cluster responsible for the production of bluensomycin has been isolated and characterized. Research indicates that this cluster consists of 15 open reading frames (ORFs), with several genes linked to the biosynthesis of the antibiotic. Notably, the blmA gene confers resistance against dihydrostreptomycin, while blmD encodes a dTDP-glucose synthase essential for forming 6-deoxyhexose moieties . The characterization of these genes provides a foundation for understanding how this compound is synthesized and opens avenues for genetic engineering to create novel antibiotics.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for therapeutic applications. Its mechanism involves inhibiting protein synthesis, similar to other aminoglycosides. Studies have demonstrated that this compound can effectively suppress bacterial growth, particularly in strains resistant to conventional antibiotics . Its structural differences compared to streptomycin suggest that it may overcome certain resistance mechanisms, providing a potential alternative in treating resistant infections.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

- In Vitro Studies : Research has shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In one study, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin .

- Comparative Pathway Analysis : A comparative analysis of the biosynthetic pathways of streptomycin and this compound revealed evolutionary insights into antibiotic development. The presence of distinct enzymes in this compound's pathway suggests potential for further exploration in antibiotic engineering .

Potential Applications

Given its unique properties, this compound holds promise in several applications:

- Antibiotic Development : With rising antibiotic resistance, this compound could serve as a template for developing new antibiotics through structural modifications.

- Biotechnological Applications : The genetic manipulation of Streptomyces species to enhance this compound production could lead to more efficient antibiotic production methods.

- Research Tool : Its distinct action mechanism makes this compound valuable for studying protein synthesis and resistance mechanisms in bacteria.

Mécanisme D'action

La zolimidine exerce ses effets en protégeant la muqueuse gastrique des dommages. Elle agit en inhibant la sécrétion d’acide gastrique et en augmentant la production de mucus. Les cibles moléculaires et les voies impliquées comprennent l’inhibition des pompes à protons et l’activation des cellules productrices de mucus .

Comparaison Avec Des Composés Similaires

La zolimidine est unique en raison de son noyau imidazo[1,2-a]pyridine et de sa fonctionnalité 4-méthylsulfonylphényle. Parmi les composés similaires, on peut citer :

Zolpidem : Contient un noyau imidazo[1,2-a]pyridine portant un C3-acétamide.

Acide minodronique : Contient un noyau imidazo[1,2-a]pyridine portant un C3-bishosphonate.

Alpidem, Necopidem, Saripidem : Contiennent un noyau imidazo[1,2-a]pyridine portant un C3-amide.

Olprinone : Contient un noyau imidazo[1,2-a]pyridine portant une C6-pyridone.

Ces composés partagent une structure de base similaire, mais diffèrent par leurs groupes fonctionnels et leurs applications thérapeutiques, ce qui souligne l’unicité de la zolimidine.

Activité Biologique

Bluensomycin, an aminocyclitol antibiotic produced by the actinobacterium Streptomyces glebosus, exhibits significant biological activity against various bacterial strains and has garnered attention for its unique biosynthetic pathway and structural characteristics. This article explores the biological activity of this compound, including its mechanism of action, efficacy in treating infections, and insights from recent research findings.

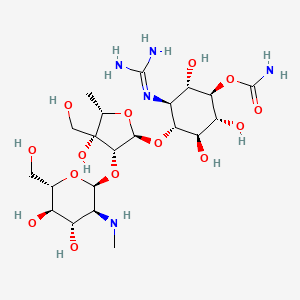

1. Structural Characteristics

This compound is structurally distinct from other aminoglycoside antibiotics such as streptomycin. It contains bluensidine (1D-1-O-carbamoyl-3-guanidinodeoxy-scyllo-inositol) as its aminocyclitol moiety, differentiating it from dihydrostreptomycin which has streptidine . The unique structure of this compound is crucial for its biological activity and interaction with target organisms.

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It binds to the ribosomal RNA of bacteria, disrupting the translation process, which ultimately leads to bacterial cell death. Research indicates that this compound can inhibit various species of Proteus at low concentrations, showcasing its potency .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple bacterial strains, particularly those in the Proteus genus. For example, it has been shown to inhibit Proteus vulgaris and Proteus mirabilis at concentrations as low as 0.5 µg/mL .

3.2 In Vivo Studies

This compound has also been tested in vivo, where it successfully cured lethal Proteus infections in mice models. This highlights its potential as a therapeutic agent in clinical settings .

4. Biosynthetic Pathway

The biosynthesis of this compound involves a complex gene cluster identified in Streptomyces glebosus. Recent studies have isolated a 30-kb DNA fragment containing 15 open reading frames (ORFs) that are implicated in its biosynthetic pathway . Key genes include:

- blmA : Confers resistance against dihydrostreptomycin.

- blmD : Encodes a dTDP-glucose synthase involved in the formation of essential sugar moieties for antibiotic structure .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene | Function |

|---|---|

| blmA | Antibiotic resistance |

| blmD | dTDP-glucose synthase |

| blmB | Amidinotransferase |

| blmC | Carbamoyltransferase |

| blmH | Glycosyltransferase |

5. Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- A study published in Applied Microbiology reported that this compound was effective against various pathogenic bacteria and could be a candidate for further development as an antibiotic .

- Another investigation highlighted the evolutionary relationships between streptomycin and this compound biosynthesis, suggesting that gene duplication and mutation may play roles in developing new antibiotic capabilities .

6. Conclusion

This compound represents a promising antibiotic with unique structural features and significant antibacterial activity against resistant bacterial strains. Its biosynthetic pathway offers insights into potential modifications for enhancing efficacy and overcoming resistance mechanisms. Continued research is essential to fully understand its therapeutic potential and to develop strategies for clinical application.

Propriétés

IUPAC Name |

[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLDKUSQKQMFCN-AEXVNIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11011-72-6 | |

| Record name | Bluensomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLUENSOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.